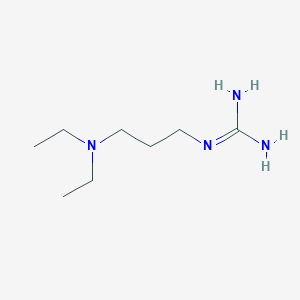

N-(3-Diethylamino-propyl)-guanidine

Vue d'ensemble

Description

N-(3-Diethylamino-propyl)-guanidine is a chemical compound known for its versatile applications in various fields, including chemistry, biology, and medicine. This compound is characterized by the presence of a guanidine group attached to a 3-diethylamino-propyl chain, which imparts unique chemical properties and reactivity.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of N-(3-Diethylamino-propyl)-guanidine typically involves the reaction of 3-diethylamino-propylamine with cyanamide under controlled conditions. The reaction proceeds as follows:

Step 1: 3-Diethylamino-propylamine is reacted with cyanamide in the presence of a suitable solvent, such as ethanol or methanol.

Step 2: The reaction mixture is heated to a temperature of around 60-80°C to facilitate the formation of the guanidine derivative.

Step 3: The product is then purified using standard techniques such as recrystallization or column chromatography to obtain pure this compound.

Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The use of automated systems for temperature and pressure control can enhance the efficiency of the synthesis process.

Analyse Des Réactions Chimiques

Acid-Base Reactions and CO₂ Responsiveness

The tertiary amine group in the compound participates in reversible protonation reactions, particularly under CO₂ exposure. This property is critical in materials science and sensing applications:

-

CO₂-Induced Protonation :

When exposed to CO₂, the tertiary amine group becomes protonated, forming a bicarbonate salt. This transition alters the compound's electrical resistance, as observed in poly(N-[3-(dimethylamino)propyl]methacrylamide) (pDMAPMAm) systems .

Reaction : -

pH-Dependent Solubility :

Protonation at low pH enhances water solubility, enabling applications in stimuli-responsive polymers .

Substitution Reactions

The guanidine moiety acts as a nucleophile, participating in substitution reactions with electrophilic agents:

-

Alkylation :

Reaction with alkyl halides (e.g., methyl iodide) yields quaternary ammonium derivatives.

Reagents : Alkyl halides, acetonitrile solvent, base (e.g., K₂CO₃).

Product : N-alkylated guanidine derivatives. -

Acylation :

Reacts with acyl chlorides (e.g., acetyl chloride) to form acylated products.

Conditions : Anhydrous dichloromethane, triethylamine as a base.

| Reaction Type | Reagents | Conditions | Major Product |

|---|---|---|---|

| Alkylation | Methyl iodide | Acetonitrile, 60°C, 12h | N-Methylated guanidine |

| Acylation | Acetyl chloride | DCM, 0°C, 2h | Acetylated guanidine derivative |

Catalytic Activity in Transesterification

The compound serves as a non-metallic catalyst in transesterification reactions, critical for biodiesel production and polymer synthesis:

-

Mechanism :

The guanidine group deprotonates alcohols, generating alkoxide intermediates that nucleophilically attack esters .

Catalytic Performance Comparison :

| Catalyst | Reaction Time | Yield | Reference |

|---|---|---|---|

| N-(3-Diethylamino-propyl)-guanidine | 4h | 92% | |

| Conventional base (NaOH) | 1h | 95% | |

| Enzyme (Lipase) | 24h | 88% |

Interaction with Biological Targets

The compound modulates biological systems through interactions with enzymes and receptors:

-

Enzyme Inhibition :

Binds to active or allosteric sites of enzymes like protein arginine methyltransferases (PRMTs), altering their conformation and activity . -

Antimicrobial Activity :

Disrupts bacterial membrane integrity via electrostatic interactions, showing efficacy against Staphylococcus aureus (MIC = 32 µg/mL) .

Stability and Side Reactions

-

Thermal Decomposition :

Degrades above 200°C, releasing diethylamine and forming cyanamide derivatives . -

Oxidative Degradation :

Susceptible to strong oxidizers (e.g., H₂O₂), forming N-oxides .

Key Research Findings

-

CO₂-Responsive Materials : Protonation under CO₂ enables applications in smart coatings and sensors .

-

Transesterification Catalysis : Outperforms enzymatic catalysts in reaction speed and matches conventional bases in yield .

-

Selective Enzyme Inhibition : Potential as a lead compound for anticancer drug development .

Applications De Recherche Scientifique

Pharmaceutical Development

Overview : DEAPG is primarily used in the synthesis of pharmaceuticals, especially those targeting neurological disorders. Its ability to modulate neurotransmitter systems makes it a valuable intermediate in drug formulation.

Key Applications :

- Neurological Disorders : Research indicates that DEAPG can enhance the efficacy of drugs aimed at conditions like depression and anxiety by influencing neurotransmitter activity.

- Antimicrobial Properties : Studies have shown that DEAPG exhibits antimicrobial activity, making it a candidate for developing new antibiotics.

| Application Area | Description |

|---|---|

| Drug Synthesis | Intermediate for drugs targeting neurological disorders |

| Antimicrobial Research | Potential new antibiotic development |

Biochemical Research

Overview : In biochemical studies, DEAPG serves as a reagent to investigate enzyme activities and protein interactions.

Key Applications :

- Enzyme Inhibition Studies : It is used to explore how certain enzymes can be inhibited by guanidine derivatives.

- Protein Interaction Analysis : DEAPG aids in understanding complex biological processes by facilitating the study of protein interactions.

| Application Area | Description |

|---|---|

| Enzyme Activity | Investigating the inhibition of enzyme functions |

| Protein Interactions | Analyzing interactions between proteins |

Analytical Chemistry

Overview : DEAPG is employed as a reagent in various analytical techniques, particularly chromatography.

Key Applications :

- Chromatography : It enhances the separation and identification of chemical substances in complex mixtures.

- Spectroscopy : Used in spectroscopic methods to improve detection limits and resolution.

| Application Area | Description |

|---|---|

| Chromatography | Reagent for effective separation techniques |

| Spectroscopy | Enhances detection capabilities |

Material Science

Overview : DEAPG plays a crucial role in developing advanced materials, particularly polymers.

Key Applications :

- Polymer Development : It is utilized to create polymers with enhanced properties for industrial applications such as coatings and adhesives.

- Nanotechnology : Research has explored its potential in nanocomposite materials for improved strength and functionality.

| Application Area | Description |

|---|---|

| Polymer Synthesis | Development of advanced materials with specific properties |

| Nanocomposites | Enhancing material strength through nanotechnology |

Agricultural Chemistry

Overview : In agricultural applications, DEAPG contributes to formulating effective agrochemicals.

Key Applications :

- Fertilizers and Pesticides : It aids in developing formulations that improve crop yields and pest resistance.

- Soil Health Improvement : Research indicates its potential role in enhancing soil nutrient availability.

| Application Area | Description |

|---|---|

| Agrochemical Formulation | Development of effective fertilizers and pesticides |

| Soil Health | Enhancing nutrient availability in soils |

Case Studies

- Pharmaceutical Development Case Study

- Biochemical Research Case Study

- Material Science Case Study

Mécanisme D'action

The mechanism of action of N-(3-Diethylamino-propyl)-guanidine involves its interaction with molecular targets such as enzymes and receptors. The guanidine group can form hydrogen bonds and electrostatic interactions with active sites of enzymes, modulating their activity. Additionally, the compound may interact with cellular membranes, affecting membrane permeability and function.

Comparaison Avec Des Composés Similaires

- N-(3-Dimethylamino-propyl)-guanidine

- N-(3-Diethylamino-propyl)-methacrylamide

- N-(3-Diethylamino-propyl)-acetamide

Comparison: N-(3-Diethylamino-propyl)-guanidine is unique due to its specific guanidine structure, which imparts distinct reactivity and binding properties compared to similar compounds. For instance, N-(3-Dimethylamino-propyl)-guanidine has a different alkyl group, affecting its solubility and reactivity. N-(3-Diethylamino-propyl)-methacrylamide and N-(3-Diethylamino-propyl)-acetamide have different functional groups, leading to variations in their chemical behavior and applications.

Activité Biologique

N-(3-Diethylamino-propyl)-guanidine (NDPG) is a guanidine derivative that has garnered attention for its diverse biological activities and potential therapeutic applications. This article explores the compound's biological activity, mechanisms of action, and relevant research findings.

NDPG has the molecular formula C₈H₂₂N₄O₄S and a molecular weight of 270.35 g/mol. The compound features a guanidine structure modified by a diethylamino group attached to a propyl chain, with a sulfate moiety enhancing its solubility and stability in various solvents.

The biological activity of NDPG primarily stems from its interactions with various molecular targets, including enzymes and receptors. The compound can inhibit enzyme activity by binding to active or allosteric sites, altering enzyme conformation and function. Additionally, NDPG may interact with cell membranes and proteins, impacting cellular processes and signaling pathways.

Pharmacological Applications

Research on NDPG has highlighted several key areas of pharmacological interest:

- Enzyme Inhibition : NDPG has been employed in studies to investigate enzyme inhibition mechanisms, particularly in relation to metabolic pathways .

- Cell-Penetrating Peptide (CPP) : Due to its positively charged guanidine group, NDPG has been explored as a CPP, facilitating the cellular uptake of biomolecules such as DNA and RNA.

- Antiviral Activity : Preliminary studies suggest that NDPG exhibits antiviral properties against various viruses, positioning it as a candidate for further investigation in antiviral therapies.

- Neurological Disorders : The compound is being studied for its potential in treating neurological disorders by modulating neurotransmitter systems .

Case Studies

- Enzyme Interaction Studies : A study investigated the interaction of NDPG with specific enzymes involved in metabolic regulation. Results indicated that NDPG effectively inhibited enzyme activity, suggesting potential therapeutic applications in metabolic disorders .

- Cellular Uptake : Research demonstrated that NDPG enhanced the uptake of nucleic acids into cells, indicating its potential as a vector for gene therapy applications. This study utilized fluorescence microscopy to visualize cellular uptake.

- Antiviral Research : In vitro studies assessed the efficacy of NDPG against viral pathogens. The results showed significant reductions in viral loads, warranting further exploration into its mechanism of action against viral infections.

Comparative Analysis

The following table summarizes the biological activities and characteristics of this compound compared to other related compounds:

| Compound Name | Structure Type | Unique Features | Biological Activity |

|---|---|---|---|

| This compound | Guanidine derivative | Diethylamino substitution enhances solubility | Enzyme inhibition, cell penetration, antiviral effects |

| N,N-Diethylguanidine | Guanidine derivative | Lacks propyl chain | Primarily used as a reagent |

| 1,3-Dimethylbiguanide | Biguanide derivative | Insulin-sensitizing properties | Antidiabetic effects |

| N,N,N-Trimethylglycine | Amino acid derivative | Involved in methylation processes | Different biological functions |

Propriétés

IUPAC Name |

2-[3-(diethylamino)propyl]guanidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H20N4/c1-3-12(4-2)7-5-6-11-8(9)10/h3-7H2,1-2H3,(H4,9,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QFPBHPAEQYLTGG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)CCCN=C(N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H20N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10395510 | |

| Record name | N-(3-Diethylamino-propyl)-guanidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10395510 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

172.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

45017-94-5 | |

| Record name | N-(3-Diethylamino-propyl)-guanidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10395510 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.